3,4,4'-Triaminodiphenyl ether

Description

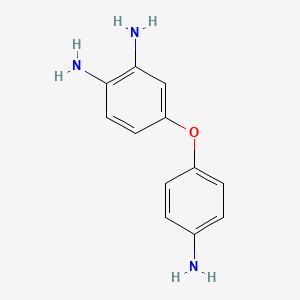

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKIJEUTPZPJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021372 | |

| Record name | 3,4,4'-Triaminodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6264-66-0 | |

| Record name | 4-(4-Aminophenoxy)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4'-Triaminodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4'-Triaminodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenoxy)-1,2-benzenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,4'-Triaminodiphenyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG7FY3NCN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis routes for 3,4,4'-Triaminodiphenyl ether

An In-Depth Technical Guide to the Synthesis of 3,4,4'-Triaminodiphenyl Ether

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound (TADPE) is a highly significant aromatic triamine monomer. Its unique molecular architecture, featuring a flexible ether linkage and three reactive amine functionalities, makes it a critical building block in the synthesis of advanced polymers. Specifically, these diamine and triamine monomers are foundational to the creation of high-performance materials such as polyimides and polyamide-imides.[1][2][3][4] These polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, which are indispensable for applications in the aerospace, electronics, and automotive industries.[1][4]

The synthesis of TADPE, however, is not trivial. It requires a multi-step process that demands precise control over reaction conditions to achieve high purity and yield, which are critical for successful polymerization. This guide provides a comprehensive overview of the predominant synthesis routes for this compound, grounded in established chemical principles and supported by practical, field-proven insights. We will explore the causality behind experimental choices, provide self-validating protocols, and offer a clear visual representation of the chemical transformations involved.

Part 1: The Predominant Synthetic Strategy: A Two-Step Approach

The most industrially viable and commonly documented pathway to this compound involves a two-step process. This strategy is predicated on the initial formation of a stable intermediate, followed by a reduction reaction to yield the final triamine product.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) : Synthesis of the key intermediate, 3-amino-4'-nitrodiphenyl ether, via a Williamson ether-type synthesis.

-

Step 2: Catalytic Reduction : Transformation of the nitro-intermediate into the target this compound by reducing the nitro group to an amine.

This bifurcated approach allows for greater control over the reaction and facilitates the purification of the intermediate, which is crucial for ensuring the high purity of the final monomer.

Caption: Overall two-step synthesis pathway for this compound.

Part 2: Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Amino-4'-nitrodiphenyl ether

This crucial first step involves the formation of the ether linkage. The reaction is a classic nucleophilic aromatic substitution (SNAr), where the phenoxide ion of 3-aminophenol acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-chloronitrobenzene.

Causality and Experimental Choices:

-

Choice of Reactants : 3-aminophenol is used as the nucleophilic precursor, and 4-chloronitrobenzene serves as the electrophilic substrate. The strongly electron-withdrawing nitro group on the 4-chloronitrobenzene ring is essential; it activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride leaving group.

-

Role of the Base : A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is required to deprotonate the hydroxyl group of 3-aminophenol.[5][6] This in-situ formation of the more potent nucleophile, the phenoxide anion, is critical for the reaction to proceed at a practical rate.

-

Solvent Selection : Aprotic polar solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) are the solvents of choice.[5][6] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion relatively "bare" and highly reactive. Their high boiling points also allow the reaction to be conducted at the elevated temperatures necessary to overcome the activation energy barrier.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 3-Amino-4'-nitrodiphenyl ether

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. 4-chloronitrobenzene is toxic and an irritant.

-

Reactor Setup : Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Charging Reactants : To the flask, add 3-aminophenol (1.0 eq), potassium carbonate (1.1-1.2 eq), and N,N-dimethylformamide (DMF) as the solvent.[5]

-

Inert Atmosphere : Purge the system with nitrogen and maintain a slight positive pressure throughout the reaction to prevent oxidation of the aminophenol.

-

Reaction Initiation : Begin stirring and heat the mixture to approximately 130-155°C.[5]

-

Substrate Addition : Once the reaction temperature is stable, add 4-chloronitrobenzene (1.0 eq) to the mixture.

-

Reaction Monitoring : Maintain the reaction at temperature for 4-6 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials.

-

Work-up and Isolation :

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium chloride and excess potassium carbonate).[5]

-

The filtrate, containing the product dissolved in DMF, can be used directly in the next step or the product can be isolated by precipitation. To isolate, pour the filtrate into a large volume of water with stirring.

-

The solid 3-amino-4'-nitrodiphenyl ether will precipitate out.

-

Collect the solid by filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum.

-

Step 2: Reduction of 3-Amino-4'-nitrodiphenyl ether

The final step is the reduction of the nitro group on the intermediate to an amino group, yielding the desired triamine. Catalytic hydrogenation is the most efficient and cleanest method for this transformation on an industrial scale.[7]

Causality and Experimental Choices:

-

Reduction Method : While classic methods using iron or tin in acid are effective, they generate large amounts of metallic waste, making product purification cumbersome.[7][8] Catalytic hydrogenation using hydrogen gas (H₂) over a precious metal catalyst is preferred for its high efficiency, selectivity, and clean work-up. The only byproduct is water.

-

Catalyst Selection : Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are the most common catalysts for this reduction.[6][8][9] They provide a high surface area for the adsorption of both the nitro compound and hydrogen gas, facilitating the hydrogen transfer. Raney Nickel is another effective, though more pyrophoric, alternative.[8]

-

Solvent : Solvents such as ethanol, methanol, or ethyl acetate are commonly used. If the intermediate was not isolated from the previous step, the reaction can be run directly in the DMF solution.[6][10]

-

Reaction Conditions : The reaction is typically run under a positive pressure of hydrogen (from atmospheric to several hundred psi) at a moderately elevated temperature to increase the reaction rate.[6][9]

Caption: General pathway for the catalytic reduction of an aromatic nitro group.[11][12]

Experimental Protocol: Catalytic Hydrogenation

Safety Precaution: This procedure involves flammable solvents and hydrogen gas under pressure and must be performed in a properly rated hydrogenation reactor (autoclave) by trained personnel. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air. Handle with care.

-

Reactor Setup : Charge a high-pressure hydrogenation reactor with 3-amino-4'-nitrodiphenyl ether (1.0 eq) and a suitable solvent (e.g., ethanol or DMF).[6]

-

Catalyst Addition : Add the catalyst (e.g., 5% Pd/C, typically 0.5-2% by weight of the substrate) to the reactor.[9]

-

Inerting : Seal the reactor and purge several times with nitrogen to remove all oxygen.

-

Hydrogenation : Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60-100 psi).[6]

-

Reaction : Begin stirring and heat the mixture to a temperature of 70-100°C.[9][13] The reaction is exothermic, so temperature control may be necessary. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up and Isolation :

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Crucially, do not allow the catalyst filter cake to dry out, as it can ignite in air. Keep it wet with solvent.

-

The resulting filtrate contains the product. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/ethanol) to obtain a high-purity monomer.

-

Part 3: Data Summary and Product Validation

Summary of Reaction Parameters

The following table summarizes typical conditions for the two-step synthesis of this compound.

| Parameter | Step 1: SNAr Reaction | Step 2: Catalytic Hydrogenation |

| Key Reactants | 3-Aminophenol, 4-Chloronitrobenzene | 3-Amino-4'-nitrodiphenyl ether, H₂ |

| Reagent/Catalyst | K₂CO₃ or NaOH[5][6] | 5% Pd/C or Pt/C[6][10] |

| Solvent | DMF, DMAc, DMSO[5][6] | Ethanol, Methanol, DMF[6][9] |

| Temperature | 130 - 155 °C[5] | 70 - 100 °C[9][13] |

| Pressure | Atmospheric | 50 - 500 psi H₂ |

| Typical Yield | >90% | >95% |

Trustworthiness: A Self-Validating System

The integrity of the final monomer is paramount for polymerization. A robust analytical workflow is required to confirm the identity and purity of the synthesized this compound.

-

Melting Point : The purified product should have a sharp melting point. The literature value is approximately 150-152°C, and a narrow range is indicative of high purity.[14]

-

Infrared (IR) Spectroscopy : This is a critical validation step. The IR spectrum of the final product should show the disappearance of the characteristic strong asymmetric and symmetric stretching bands of the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹. Concurrently, the appearance of N-H stretching vibrations for the newly formed primary amine around 3200-3400 cm⁻¹ confirms the successful reduction.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will provide a definitive structural confirmation. One would expect to see complex aromatic signals corresponding to the protons on the two phenyl rings, as well as broad, exchangeable signals for the three -NH₂ groups.[15]

-

¹³C NMR : The carbon spectrum will show the correct number of aromatic carbon signals, confirming the overall carbon framework.[15]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the final product. This compound has a molecular formula of C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 215.[14]

By employing this suite of analytical techniques, researchers can ensure that the synthesized monomer meets the stringent purity requirements for the development of high-performance polymers.

References

- 1. nbinno.com [nbinno.com]

- 2. PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparation method and application of 4,4'-diphenylamine_Chemicalbook [chemicalbook.com]

- 5. JP5027572B2 - Method for producing 3,4'-diaminodiphenyl ether - Google Patents [patents.google.com]

- 6. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Preparation method of 4,4'-aminodiphenylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. mdpi.com [mdpi.com]

- 12. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 13. Producing procedure of 3,4'-diamino diphenyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 14. This compound | 6264-66-0 [amp.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 3,4,4'-Triaminodiphenyl Ether: Synthesis, Characterization, and Applications in Advanced Polymer Systems

This technical guide provides a comprehensive overview of 3,4,4'-triaminodiphenyl ether, a key aromatic amine monomer. It is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its synthesis, chemical properties, analytical characterization, and primary applications, particularly in the realm of high-performance polymers. This document emphasizes the causal relationships behind experimental choices and provides validated protocols and methodologies.

Introduction: The Significance of Aromatic Amines in Material Science

Aromatic amines and their derivatives are foundational building blocks in the synthesis of a wide array of organic materials. Their rigid structures and reactive functional groups make them ideal candidates for the creation of thermally stable and mechanically robust polymers. Among these, this compound is a compound of particular interest due to its trifunctionality, which allows for the formation of cross-linked or hyperbranched polymer networks, offering unique properties compared to its difunctional analogues. This guide will delve into the technical specifics of this versatile monomer.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6264-66-0 | [1][2] |

| Molecular Formula | C₁₂H₁₃N₃O | [1] |

| Molecular Weight | 215.25 g/mol | [2] |

| Synonyms | 4-(4-Aminophenoxy)benzene-1,2-diamine, 3,4,4'-Triaminodiphenyl oxide | [1] |

| Purity (Typical) | ≥95% | [2] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through a multi-step process involving a nucleophilic aromatic substitution followed by a reduction. While specific protocols for this tri-amino derivative are not widely published, a representative synthesis can be detailed based on established methods for analogous di-amino diphenyl ethers.[3][4][5][6][7] The general strategy involves the condensation of a suitably substituted aminophenol with a dinitro-substituted halogenated benzene, followed by the reduction of the nitro groups.

A plausible synthetic route would involve the reaction of 4-aminophenol with 1-chloro-3,4-dinitrobenzene, followed by the reduction of the two nitro groups. An alternative, and perhaps more common approach for related compounds, is the reaction of an aminophenol with a chloronitrobenzene, followed by reduction. For this compound, a logical pathway would be the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene, followed by the reduction of the nitro groups.

Experimental Workflow

The following diagram outlines the key stages in a representative synthesis of this compound.

Caption: A representative workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Condensation Reaction

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-aminophenol, an equimolar amount of 1-chloro-2,4-dinitrobenzene, and a slight excess of a base such as potassium carbonate.

-

Add a high-boiling aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]

-

Heat the reaction mixture to a temperature typically in the range of 120-160°C and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After cooling, the reaction mixture is typically poured into water to precipitate the intermediate product, 4-amino-2',4'-dinitrodiphenyl ether.

-

The crude intermediate is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Groups

-

The dried intermediate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A reducing agent is added. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., stannous chloride in the presence of hydrochloric acid).[6][7]

-

For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature until the uptake of hydrogen ceases.

-

Upon completion of the reduction, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system or by vacuum distillation to yield high-purity this compound.[4]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

While a publicly available, comprehensive set of spectra for this compound is not readily found, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 6.0 and 8.0 ppm). The protons on the benzene rings will exhibit splitting patterns (doublets, triplets, and multiplets) depending on their coupling with neighboring protons. The amine protons (-NH₂) will likely appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons bonded to the ether oxygen and the amino groups will be shifted downfield.

-

FTIR Spectroscopy: The infrared spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-O-C stretching of the ether linkage (around 1200-1300 cm⁻¹).[8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.25 m/z). The fragmentation pattern will be characteristic of the diphenyl ether and aromatic amine structures.

Chromatographic Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is well-suited for the analysis of this compound.[1][9]

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., with phosphoric acid or formic acid for MS compatibility) is commonly employed.[1][9]

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm or 280 nm) is standard.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of aromatic amines, often after derivatization to improve volatility and thermal stability.[10][11] However, for a relatively non-volatile compound like this compound, HPLC is often the preferred method.

Applications in High-Performance Polymers

The primary and most significant application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyimides. The presence of three amino groups allows for the creation of cross-linked or hyperbranched polymer architectures, which can lead to enhanced thermal stability, mechanical strength, and solvent resistance compared to linear polymers derived from di-amino monomers.

Polyimide Synthesis

Polyimides are a class of polymers known for their exceptional thermal and chemical resistance. The synthesis of polyimides from this compound would typically involve a two-step polycondensation reaction with a dianhydride.

The following diagram illustrates the general mechanism of polyimide formation.

Caption: The two-step reaction mechanism for the synthesis of polyimides.

The resulting polyimides are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability. For comparison, polyimides derived from the related 4,4'-diaminodiphenyl ether can have glass transition temperatures in the range of 276-302°C, depending on the dianhydride used.[10] The incorporation of this compound would likely lead to even higher thermal stability due to the potential for cross-linking.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Use appropriate tools for handling solids.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, albeit specialized, aromatic amine monomer with significant potential in the field of high-performance polymers. Its trifunctional nature opens up possibilities for creating materials with enhanced thermal and mechanical properties through cross-linking and the formation of complex polymer architectures. While detailed characterization and application data in the public domain are somewhat limited, the established chemistry of related compounds provides a solid foundation for its synthesis and utilization. As the demand for advanced materials with superior performance characteristics continues to grow, it is likely that monomers such as this compound will play an increasingly important role in the development of next-generation polymers for demanding applications in the aerospace, electronics, and automotive industries.

References

- 1. 3,4,4’-Triaminodiphenyl ether | SIELC Technologies [sielc.com]

- 2. JP5027572B2 - Method for producing 3,4'-diaminodiphenyl ether - Google Patents [patents.google.com]

- 3. JPS61221159A - Method for producing high purity 3,4'-diaminodiphenyl ether - Google Patents [patents.google.com]

- 4. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]

- 5. CN101468952B - Preparation of 4,4'-diaminodiphenyl ether - Google Patents [patents.google.com]

- 6. CN103044276A - Process for preparing 4,4-diaminodiphenyl ether - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Separation of 3,3’,4,4’-Tetraaminodiphenyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Potential applications of novel triaminodiphenyl ether monomers

An In-Depth Technical Guide: Novel Triaminodiphenyl Ether Monomers: From High-Performance Polymers to Bioactive Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

The diphenyl ether moiety is a cornerstone of modern materials science and medicinal chemistry, prized for its unique combination of thermal stability, chemical resistance, and conformational flexibility. While di-functionalized diphenyl ethers, particularly 4,4'-diaminodiphenyl ether (ODA), are well-established as critical monomers for high-performance polyimides, the exploration of their tri-functionalized analogs remains a nascent and highly promising frontier. This technical guide provides a comprehensive overview of novel triaminodiphenyl ether monomers, presenting them as a next-generation platform for innovation. We will explore plausible synthetic routes, detail their potential as cross-linking agents for advanced thermosetting polymers with superior thermomechanical properties, and discuss their application as versatile scaffolds for the combinatorial synthesis of new therapeutic agents. This document is intended for researchers, polymer chemists, and drug development professionals seeking to leverage this unique chemical architecture for next-generation applications.

Introduction: The Case for Tri-Functionalized Diphenyl Ethers

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] These characteristics are a direct result of their rigid molecular backbones, which feature aromatic and imide rings. A key building block in many commercially successful polyimides, such as Kapton®, is 4,4'-diaminodiphenyl ether (ODA).[2] The ether linkage in ODA imparts a degree of flexibility into the polymer chain, enhancing processability without significantly compromising thermal performance.[1]

While linear thermoplastic polyimides derived from diamines are well-understood, the introduction of a third reactive amine group onto the diphenyl ether backbone represents a paradigm shift. A triaminodiphenyl ether monomer can act as a natural cross-linking agent during polymerization. This allows for the formation of three-dimensional, thermosetting polymer networks. Such networks are anticipated to exhibit significantly enhanced properties compared to their linear counterparts, including:

-

Higher Glass Transition Temperatures (Tg): Increased cross-link density restricts polymer chain mobility, pushing the Tg to even higher values, potentially exceeding 400°C.[1]

-

Improved Mechanical Strength and Modulus: The covalent network structure provides superior stiffness and resistance to deformation.

-

Enhanced Solvent Resistance: The cross-linked structure prevents dissolution, making the resulting materials suitable for applications in chemically harsh environments.

Beyond materials science, the diphenyl ether scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[3] A triaminodiphenyl ether monomer provides three distinct, reactive handles for synthetic modification, making it an ideal starting point for generating large libraries of novel compounds for high-throughput screening in drug discovery programs.

Core Chemistry: Synthesis and Characterization

The synthesis of a triaminodiphenyl ether monomer, while not widely reported, can be logically designed based on established organometallic and nitro-group reduction chemistries.

Proposed Synthesis of a Triaminodiphenyl Ether Monomer

A plausible route to a triaminodiphenyl ether, such as 3,4',5-triaminodiphenyl ether, involves a multi-step process starting with an Ullmann condensation reaction, followed by nitration and catalytic hydrogenation. The Ullmann reaction is a classic method for forming diaryl ether bonds.[4]

Experimental Protocol: Synthesis of 3,4',5-Triaminodiphenyl Ether (Hypothetical)

-

Step 1: Ullmann Condensation.

-

In a three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 1-bromo-3,5-dinitrobenzene, 4-aminophenol, potassium carbonate (as base), and a copper-based catalyst in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Heat the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The inert atmosphere is critical to prevent oxidation of the aminophenol. The copper catalyst is essential for facilitating the C-O bond formation in the Ullmann condensation.

-

-

Step 2: Nitration.

-

Cool the intermediate product from Step 1. Carefully add a nitrating mixture (e.g., fuming nitric acid and sulfuric acid) at a controlled, low temperature (0-5°C) to introduce a third nitro group onto the aminophenyl ring, yielding a trinitrodiphenyl ether intermediate.

-

Causality: The low temperature is crucial to control the exothermic nitration reaction and prevent unwanted side reactions.

-

-

Step 3: Catalytic Hydrogenation.

-

Dissolve the purified trinitrodiphenyl ether intermediate in a suitable solvent such as ethanol or methanol in a high-pressure reactor (autoclave).[5]

-

Add a catalyst, typically palladium on carbon (Pd/C).[5]

-

Pressurize the reactor with hydrogen gas and heat to the required temperature (e.g., 60-120°C) and pressure (e.g., 0.3-0.6 MPa).[5]

-

The reaction is complete when hydrogen uptake ceases.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with high yield.[6]

-

-

Step 4: Purification and Validation.

-

After the reaction, filter the mixture to remove the Pd/C catalyst.

-

Cool the filtrate to induce crystallization of the triaminodiphenyl ether product.

-

Wash the crystals with a suitable solvent (e.g., cold ethanol) and dry under vacuum.[7]

-

Confirm the structure and purity of the final monomer using standard analytical techniques.

-

Monomer Characterization

To ensure the monomer is suitable for subsequent applications, a thorough characterization is mandatory.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to confirm the presence of key functional groups. For a triaminodiphenyl ether, one would expect to see characteristic peaks for N-H stretching of the primary amine groups (~3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (~1240 cm⁻¹), and aromatic C=C stretching.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure, confirming the positions of the amine groups on the aromatic rings and verifying the overall structure.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized monomer.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature of the monomer, while Differential Scanning Calorimetry (DSC) is used to determine its melting point.

Application I: High-Performance Thermosetting Poly(ether imide)s

The primary application for a triaminodiphenyl ether monomer is in the synthesis of highly cross-linked polyimides for demanding environments such as aerospace, microelectronics, and automotive applications.[1][8]

Polymerization Mechanism

The polymerization of a triamine with a dianhydride typically proceeds via a two-step process to form a poly(ether imide).

-

Poly(amic acid) Formation: The triamine monomer is reacted with a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature. This forms a soluble poly(amic acid) precursor.

-

Imidization (Curing): The poly(amic acid) solution is then cast into a film or molded and subjected to thermal curing. The heat treatment induces a cyclodehydration reaction, converting the amic acid linkages into robust imide rings and forming a cross-linked, insoluble, and infusible network.

The third amine group on the monomer acts as a branching point, creating covalent bonds between polymer chains, leading to a thermoset material.

Expected Properties and Validation

The resulting cross-linked polyimides are expected to exhibit superior properties compared to linear analogs derived from ODA.

| Property | Linear Polyimide (from ODA) | Expected for Cross-linked Polyimide (from Triamine) | Rationale |

| Glass Transition Temp. (Tg) | 270-310°C[2][9] | > 350°C | Increased cross-link density restricts chain mobility. |

| Thermal Decomposition (T5%) | 450-480°C[10] | > 500°C | 3D network structure enhances thermal stability. |

| Tensile Strength | 110-135 MPa[2][10] | Potentially Higher | Covalent cross-links provide greater material integrity. |

| Solubility | Soluble in some polar solvents | Insoluble | The cross-linked network prevents dissolution. |

Experimental Protocol: Polymer Synthesis and Characterization

-

Synthesis: In a nitrogen-purged flask, dissolve the triaminodiphenyl ether monomer in dry NMP. Add the solid dianhydride powder portion-wise while stirring and maintaining the temperature below 30°C to form the viscous poly(amic acid) solution.

-

Film Casting: Pour the poly(amic acid) solution onto a clean glass plate and draw down to a uniform thickness using a doctor blade.

-

Curing: Place the cast film in a vacuum oven. Cure using a staged heating program, for example: 1 hour at 130°C, followed by 2 hours at 180°C and 2 hours at 220°C.[11] This gradual heating allows for solvent evaporation before the final high-temperature imidization and cross-linking.

-

Validation:

-

FTIR: Confirm the completion of imidization by observing the disappearance of amic acid peaks and the appearance of characteristic imide peaks (e.g., C=O stretching at ~1720 and ~1775 cm⁻¹).[2]

-

Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus of the cured film.

-

Thermogravimetric Analysis (TGA): Measure the thermal stability and decomposition temperature in both nitrogen and air atmospheres.

-

Tensile Testing: Use a universal testing machine to measure the tensile strength, modulus, and elongation at break of the cured polymer film.[2]

-

Application II: Versatile Scaffolds for Drug Discovery

The diphenyl ether core is a recurring motif in a wide range of biologically active compounds.[3] Its presence in drugs like Triclosan (antibacterial), Sorafenib (anticancer), and Nimesulide (anti-inflammatory) highlights its value as a pharmacophore.[3][12]

A Platform for Combinatorial Chemistry

A triaminodiphenyl ether monomer is an exceptionally valuable starting material for building libraries of potential drug candidates. The three primary amine groups are nucleophilic and can be readily functionalized through a variety of well-established chemical reactions, including:

-

Amide bond formation: Reaction with a diverse range of carboxylic acids or acyl chlorides.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones.

-

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

By systematically reacting the triamino core with different building blocks, researchers can rapidly generate hundreds or thousands of unique derivatives. These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify hit compounds for further development. The diphenyl ether core provides a stable, semi-flexible spacer that can orient the functional groups in three-dimensional space to optimize binding with a target protein.

Targeting Key Biological Pathways

The structural features of diphenyl ether derivatives make them suitable for targeting specific enzyme classes. For instance, the antibacterial agent Triclosan is a known inhibitor of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis in bacteria like Mycobacterium tuberculosis.[12] The diphenyl ether moiety mimics the natural substrate of the enzyme. By designing novel derivatives of triaminodiphenyl ether, it may be possible to develop new inhibitors of ENR or other critical enzymes in pathogenic organisms or cancer cells.

Conclusion and Future Outlook

Novel triaminodiphenyl ether monomers represent a compelling and underexplored class of chemical building blocks. By extending the well-established chemistry of diaminodiphenyl ethers, these tri-functional monomers offer a direct route to thermosetting polyimides with potentially superior thermal and mechanical properties suitable for the most demanding engineering applications. Furthermore, their structure provides a versatile and powerful scaffold for medicinal chemists to generate diverse molecular libraries, accelerating the discovery of new therapeutic agents. Future research should focus on optimizing the synthesis of various triaminodiphenyl ether isomers, conducting detailed characterization of the resulting thermoset polymers, and exploring the biological activity of their derivatized libraries. The insights gained will undoubtedly pave the way for significant advancements in both materials science and drug development.

References

- 1. zeusinc.com [zeusinc.com]

- 2. mdpi.com [mdpi.com]

- 3. Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 5. CN103044276A - Process for preparing 4,4-diaminodiphenyl ether - Google Patents [patents.google.com]

- 6. Preparation method and application of 4,4'-diphenylamine_Chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Additively manufactured high-performance polymeric materials and their potential use in the oil and gas industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. dovepress.com [dovepress.com]

A Comprehensive Technical Guide to the Synthesis of Aromatic Triamines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Aromatic triamines are a critical class of compounds, serving as pivotal building blocks in the synthesis of pharmaceuticals, high-performance polymers, and advanced materials. Their unique electronic and structural properties, stemming from the presence of three amino groups on an aromatic scaffold, make them highly valuable synthons. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing aromatic triamines. We will delve into the core methodologies, including the classical reduction of nitroaromatics, nucleophilic aromatic substitution, and modern palladium-catalyzed cross-coupling reactions. This guide is designed to be a practical resource, offering not only detailed experimental protocols but also a deep dive into the mechanistic underpinnings and the rationale behind experimental choices. The aim is to equip researchers with the knowledge to select and optimize the most suitable synthetic route for their specific target molecules.

Introduction: The Significance of Aromatic Triamines

The strategic placement of three amino groups on an aromatic ring imparts a unique combination of properties to these molecules. The amino groups can act as hydrogen bond donors and acceptors, influence the electron density of the aromatic ring, and serve as reactive handles for further functionalization. This versatility makes aromatic triamines indispensable in various fields:

-

Pharmaceuticals: The triamine scaffold is present in a range of biologically active molecules. The amino groups can interact with biological targets and serve as points for modification to fine-tune pharmacokinetic and pharmacodynamic properties.

-

Materials Science: Aromatic triamines are key monomers in the production of high-performance polymers such as aramids and polyimides, which are known for their exceptional thermal stability and mechanical strength. They are also used in the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs).

-

Dyes and Pigments: The amino groups act as powerful auxochromes, influencing the color and properties of dyes and pigments.

The synthesis of these important molecules can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is often a critical decision, dictated by factors such as the availability and cost of starting materials, the desired substitution pattern on the aromatic ring, scalability, and safety considerations. This guide will explore the most important of these synthetic avenues in detail.

The Workhorse Method: Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds is one of the most established and widely used methods for the synthesis of aromatic amines, including triamines.[1] The ready availability of a wide variety of nitroaromatic precursors, which can often be synthesized through well-established nitration reactions, makes this a very attractive approach.

Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact pathway can vary depending on the reducing agent and reaction conditions, a generally accepted sequence involves the formation of nitroso and hydroxylamine intermediates.[2][3][4]

Caption: Generalized mechanism for the reduction of a nitro group.

The key to a successful synthesis of the triamine is to ensure the complete reduction of all three nitro groups without significant side reactions.

Common Reducing Systems and Experimental Protocols

A variety of reducing agents can be employed for this transformation, ranging from catalytic hydrogenation to the use of metals in acidic media.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and is often the method of choice for industrial-scale synthesis.[1]

-

Catalysts: The most commonly used catalysts are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[5]

-

Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas. Transfer hydrogenation, using a hydrogen donor like hydrazine or ammonium formate, can also be employed.

-

Solvents: Common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).

Experimental Protocol: Synthesis of 1,3,5-Triaminobenzene via Catalytic Hydrogenation

This protocol is adapted from literature procedures for the reduction of 1,3,5-trinitrobenzene.

-

Reaction Setup: In a high-pressure autoclave, a solution of 1,3,5-trinitrobenzene (1 equivalent) in a suitable solvent (e.g., methanol) is prepared.

-

Catalyst Addition: A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 300 psi). The reaction mixture is stirred vigorously and heated to a suitable temperature (e.g., 80°C).

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be confirmed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the autoclave is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 1,3,5-triaminobenzene. Further purification can be achieved by recrystallization or by conversion to its hydrochloride salt, which is often more stable.[6]

The use of a metal in the presence of an acid is a classical method for nitro group reduction.

-

Reagents: Common combinations include tin (Sn) and hydrochloric acid (HCl), or iron (Fe) and acetic acid.[5]

-

Mechanism: The metal acts as the reducing agent, being oxidized in the process, while the acid provides the necessary protons.

Experimental Protocol: Synthesis of 1,3,5-Triaminobenzene using Tin and HCl

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,3,5-trinitrobenzene (1 equivalent) and granulated tin (excess, e.g., 6-8 equivalents).

-

Acid Addition: Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling in an ice bath during the initial addition.

-

Reaction: After the initial exothermic reaction subsides, the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and a solution of sodium hydroxide is carefully added to neutralize the excess acid and precipitate tin hydroxides.

-

Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices

-

Choice of Catalyst: Pd/C is often preferred for its high activity and selectivity. Raney nickel is a cheaper alternative but can sometimes be less selective.

-

Solvent Selection: The solvent should be inert to the reaction conditions and should be able to dissolve the starting material. Protic solvents like ethanol can also act as a proton source.

-

Safety Considerations: Catalytic hydrogenation with hydrogen gas requires specialized high-pressure equipment. Metal-acid reductions can be highly exothermic and require careful control of the reaction temperature. Nitroaromatic compounds themselves can be explosive and should be handled with care.

Building C-N Bonds Directly: Nucleophilic Aromatic Substitution (SNAr)

Direct amination of an aromatic ring through nucleophilic aromatic substitution (SNAr) is another important route to aromatic triamines. This method is particularly useful when the aromatic ring is activated by electron-withdrawing groups.

Mechanistic Principles

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of a leaving group.[7][8]

Caption: The addition-elimination mechanism of SNAr.

For the reaction to proceed efficiently, two key conditions must be met:

-

Activation: The aromatic ring must be substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex.

-

Leaving Group: A good leaving group (e.g., a halide) is required.

Experimental Protocols

Experimental Protocol: Synthesis of a Triaminobenzene Derivative via SNAr

This protocol is based on the synthesis of 2,4,6-triaminotoluene from 2,4,6-trinitrotoluene (TNT).

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,4,6-trinitrotoluene (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add an excess of the amine nucleophile (e.g., aqueous ammonia).

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 100-150°C) and stirred for several hours.

-

Monitoring: The progress of the reaction is monitored by TLC or HPLC.

-

Work-up and Isolation: After completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Rationale for Experimental Design

-

Solvent Choice: Polar aprotic solvents like DMSO and DMF are often used as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate.

-

Temperature: Higher temperatures are often required to overcome the activation energy barrier for the formation of the Meisenheimer complex.

-

Nucleophile Concentration: A high concentration of the nucleophile is used to drive the reaction to completion.

The Modern Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.

Key Components and Their Roles

-

Palladium Precatalyst: A variety of palladium sources can be used, such as Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligands: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos are often used to promote the oxidative addition and reductive elimination steps.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.

Experimental Protocol: Synthesis of a Triarylamine

This protocol illustrates the synthesis of a triarylamine from a dihaloarene.

-

Reaction Setup: In a glovebox, a reaction tube is charged with the dihaloarene (1 equivalent), the amine (2.2 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.5 equivalents).

-

Solvent Addition: Anhydrous toluene is added, and the tube is sealed.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 100°C) with stirring for the required time (typically 12-24 hours).

-

Monitoring: The reaction is monitored by LC-MS or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through Celite. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

The "Why": Understanding Experimental Choices

-

Ligand Selection: The steric bulk of the ligand promotes reductive elimination, while its electron-donating ability facilitates oxidative addition. The specific choice of ligand can be tailored to the substrates to optimize the reaction.

-

Base Strength: A strong base is necessary to deprotonate the amine, but it should not be so nucleophilic that it competes with the desired amination reaction.

-

Solvent Polarity: The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic species.[9]

Comparative Analysis of Synthetic Routes

The choice of the most appropriate synthetic route for a particular aromatic triamine depends on a careful consideration of several factors.

| Method | Advantages | Disadvantages | Best Suited For |

| Reduction of Nitro Compounds | Readily available starting materials, well-established procedures, scalable.[6] | Use of hazardous reagents (e.g., H₂ gas, strong acids), potential for incomplete reduction, functional group intolerance. | Large-scale synthesis of simple, unsubstituted aromatic triamines. |

| Nucleophilic Aromatic Substitution | Can be a very direct route, avoids the use of transition metals. | Requires activated aromatic rings with electron-withdrawing groups, often requires harsh reaction conditions (high temperatures). | Synthesis of triamines with specific electron-withdrawing substituents. |

| Buchwald-Hartwig Amination | Broad substrate scope, high functional group tolerance, mild reaction conditions.[7] | Use of expensive palladium catalysts and ligands, requires anhydrous and inert conditions, potential for catalyst poisoning. | Synthesis of complex, functionalized, and N-substituted aromatic triamines. |

Purification and Characterization

The purification of aromatic triamines can be challenging due to their basicity and susceptibility to oxidation.

-

Purification Techniques:

-

Column Chromatography: Silica gel chromatography is a common method, but the basicity of the amines can lead to tailing. This can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.

-

Distillation: For volatile triamines, distillation under reduced pressure can be an effective purification method.

-

Recrystallization: If the triamine is a solid, recrystallization from a suitable solvent can be used to obtain high-purity material.

-

Salt Formation: Aromatic amines can be purified by converting them to their hydrochloride or sulfate salts, which are often crystalline and less prone to oxidation. The free amine can then be regenerated by treatment with a base.

-

-

Characterization Methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the aromatic and amine protons can provide valuable information about the substitution pattern.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the N-H stretching vibrations of the amine groups.

-

Elemental Analysis: This technique provides the percentage composition of elements in the compound, which can be used to confirm its empirical formula.

-

Conclusion and Future Outlook

The synthesis of aromatic triamines is a mature field with a rich history, yet it continues to evolve. The classical methods of nitro group reduction and nucleophilic aromatic substitution remain highly relevant, particularly for large-scale production. However, the advent of modern catalytic methods like the Buchwald-Hartwig amination has revolutionized the synthesis of complex and highly functionalized aromatic triamines, opening up new avenues for drug discovery and materials science.

Future research in this area will likely focus on the development of more sustainable and cost-effective synthetic methods. This includes the use of earth-abundant metal catalysts to replace precious metals like palladium, the development of catalytic systems that can operate under milder conditions and in greener solvents, and the exploration of C-H activation strategies for the direct amination of unfunctionalized aromatic rings. As our understanding of chemical reactivity deepens, we can expect the development of even more elegant and efficient ways to synthesize these valuable molecules.

References

- 1. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications [mdpi.com]

- 2. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00215B [pubs.rsc.org]

- 4. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Functionalized Diaminodiphenyl Ethers

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Diaminodiphenyl Ether Scaffold – A Privileged Structure in Modern Chemistry

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, prized for its unique combination of structural rigidity, conformational flexibility, and metabolic stability.[1] Among its derivatives, functionalized diaminodiphenyl ethers (DADPEs) have emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1] This versatility makes DADPEs critical starting points for the synthesis of high-performance polymers like polyimides, known for their exceptional thermal stability, and, more significantly for this guide, a wide array of therapeutic agents.[2][3][4] Their applications in drug discovery are extensive, with DADPE-based molecules showing promise as anticancer, antibacterial, and kinase-inhibiting agents.[1][5][6][7]

This guide provides an in-depth exploration of the core synthetic methodologies for creating the DADPE nucleus and the subsequent strategies for its functionalization. We will move beyond simple procedural lists to dissect the underlying chemical principles, the rationale behind experimental choices, and the self-validating nature of robust protocols, equipping the modern researcher with the knowledge to innovate from this remarkable scaffold.

Part 1: Constructing the Core Scaffold: Key Synthetic Strategies

The primary challenge in synthesizing DADPEs lies in the efficient formation of the diaryl ether (C-O-C) bond. Historically, two major pathways have dominated this field: the copper-catalyzed Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr). The choice between them is dictated by substrate availability, desired substitution patterns, and tolerance to reaction conditions. In nearly all strategies, a dinitrodiphenyl ether is synthesized first, followed by a reduction of the nitro groups to the target diamines.

The Ullmann Condensation: A Classic Forged in Copper

The Ullmann condensation, first reported in 1901, is a copper-promoted reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[8][9] It remains a workhorse for C-O bond formation, particularly when SNAr is not feasible.

Mechanistic Rationale: The classical Ullmann reaction involves a copper(I) species, which can be generated in situ from copper metal or salts.[8] The catalytic cycle is generally understood to proceed via the formation of a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide. The resulting intermediate subsequently undergoes reductive elimination to yield the diaryl ether product and regenerate the copper(I) catalyst.[10]

Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder.[8][9] Modern advancements, however, have introduced soluble copper catalysts and bidentate ligands, which stabilize the copper intermediates and facilitate the reaction under significantly milder conditions.[8][11]

Caption: Catalytic cycle of the Ullmann Condensation for diaryl ether synthesis.

Experimental Protocol: Synthesis of 4,4'-Dinitrodiphenyl Ether via Ullmann Condensation

This protocol outlines a typical laboratory-scale synthesis of the dinitro precursor to 4,4'-diaminodiphenyl ether.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-chloronitrobenzene (1.0 eq), p-nitrophenol (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent and Catalyst Addition: Add dry N,N-Dimethylformamide (DMF) to create a 5 M solution. Add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq) as the ligand.

-

Reaction Execution: Heat the mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1 M hydrochloric acid (HCl) to neutralize the base and precipitate the product.

-

Purification: Filter the crude solid, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF. Recrystallize the solid from ethanol or acetic acid to yield pure 4,4'-dinitrodiphenyl ether as a pale yellow solid.

Nucleophilic Aromatic Substitution (SNAr): An Electronically-Driven Pathway

Nucleophilic Aromatic Substitution (SNAr) is a powerful alternative for forming the diaryl ether bond, proceeding through a distinct addition-elimination mechanism.[12] Unlike the Ullmann reaction, SNAr is typically metal-free.

Mechanistic Rationale: The reaction's viability hinges on the electronic properties of the aromatic ring. An SNAr reaction requires:

-

An aromatic ring that is "electron-poor," made electrophilic by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups.[13]

-

A good leaving group, typically a halide (F > Cl > Br > I).

-

A strong nucleophile, such as a phenoxide.

The mechanism proceeds in two steps. First, the nucleophile attacks the electrophilic carbon bearing the leaving group, breaking aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[13] For the reaction to be efficient, the EWGs must be positioned ortho or para to the leaving group to effectively stabilize this negative charge.[12] In the second, rapid step, the leaving group is eliminated, restoring aromaticity and forming the final product.

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: Synthesis of 4,4'-Dinitrodiphenyl Ether via SNAr

-

Nucleophile Preparation: In a round-bottom flask, dissolve p-nitrophenol (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or DMF. Add a strong base, like powdered potassium hydroxide (KOH) or sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to form the potassium p-nitrophenoxide in situ.

-

Aryl Halide Addition: To the freshly prepared phenoxide solution, add a solution of 1-chloro-4-nitrobenzene (1.0 eq) in the same solvent.

-

Reaction Execution: Heat the mixture to 100-120 °C. The reaction is often faster than the Ullmann condensation and can be monitored by TLC for the disappearance of the starting materials (typically 4-8 hours).

-

Workup and Isolation: After cooling, the reaction mixture is poured into ice-cold water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed extensively with water to remove inorganic salts and residual solvent, and then recrystallized from a suitable solvent like glacial acetic acid to afford the pure dinitro compound.

Part 2: The Gateway to Functionality: Reduction of Dinitro Precursors

Once the dinitrodiphenyl ether is synthesized, the pivotal step is the reduction of both nitro groups to primary amines. This transformation unlocks the scaffold for a vast array of functionalization reactions.

Method Selection Rationale: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation: This is the cleanest and most common method. Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas provides high yields and produces only water as a byproduct. It is the preferred method for industrial-scale synthesis.[14]

-

Metal-Acid Reduction: Reagents like tin (Sn) or iron (Fe) in concentrated HCl are effective but require a strenuous aqueous workup to remove metal salts, which can be problematic for sensitive substrates.

Experimental Protocol: Catalytic Hydrogenation to 4,4'-Diaminodiphenyl Ether (4,4'-ODA)

-

Reactor Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with 4,4'-dinitrodiphenyl ether (1.0 eq) and a suitable solvent, typically ethanol or ethyl acetate.

-

Catalyst Addition: 10% Palladium on Carbon (Pd/C) is added carefully under a stream of nitrogen (typically 1-5 mol% catalyst loading). The vessel should be purged with nitrogen to remove all oxygen.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature or with gentle heating (40-50 °C). The reaction is monitored by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent and disposed of appropriately.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting solid is the diaminodiphenyl ether, which can be further purified by recrystallization from an ethanol/water mixture if necessary.[15] This typically yields a high-purity, off-white to colorless product.[15]

Part 3: Derivatization and Functionalization – Tailoring the Scaffold for Biological Activity

The two primary amino groups of the DADPE core are versatile handles for introducing a wide range of functional groups, thereby modulating the molecule's physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) and directing its biological activity.

Caption: Key functionalization pathways for the DADPE scaffold.

Key Functionalization Reactions:

-

Amide Bond Formation: Acylation of the amino groups is perhaps the most common modification. This can be achieved by reacting the DADPE with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) or by using standard peptide coupling reagents (e.g., EDC, HOBt) to couple with carboxylic acids. This introduces hydrogen bond acceptors and can be used to append diverse side chains.

-

Schiff Base Formation and Reduction: Condensation with aldehydes or ketones yields bis-imines (Schiff bases).[5] These can be of interest on their own or can be subsequently reduced with agents like sodium borohydride (NaBH₄) to form stable secondary amines.

-

Sulfonamide Synthesis: Reaction with various sulfonyl chlorides in the presence of a base produces bis-sulfonamides, which are excellent hydrogen bond donors and are often used as bioisosteres for carboxylic acids or amides.

Experimental Protocol: Synthesis of a Bis-Amide DADPE Derivative

-

Setup: Dissolve 4,4'-diaminodiphenyl ether (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (2.2 eq).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 2.1 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting diamine (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. If using DCM, separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/DCM or by column chromatography on silica gel.

Part 4: Applications in Drug Discovery – The Scaffold in Action

The DADPE core is prevalent in molecules targeting a range of diseases, underscoring its status as a privileged scaffold.

| Therapeutic Area | Target Class | Rationale for DADPE Scaffold | Representative Examples |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR) | The bent diaryl ether linkage effectively mimics the adenine region of ATP, allowing it to sit in the kinase hinge region. The amino groups serve as key attachment points for side chains that confer selectivity and potency.[7][16] | Many tyrosine kinase inhibitors utilize a similar diaryl ether core to achieve potent and selective inhibition. |

| Infectious Diseases | Bacterial Cell Integrity | The cationic nature of some functionalized diamines allows them to interact with and disrupt the negatively charged bacterial membrane, leading to rapid bactericidal activity.[6] | Substituted diamines have shown broad-spectrum activity against drug-resistant pathogens like MRSA.[6] |

| Oncology | Cytotoxic Agents | DADPE derivatives, particularly bis-imines, have been shown to induce apoptosis in cancer cell lines, sometimes proving more potent than standard chemotherapeutics like cisplatin.[5] | Novel bis-imine derivatives have demonstrated significant in-vitro activity against liver (Hep 3B) and neuroblastoma (IMR 32) human cell lines.[5] |

Conclusion

The diaminodiphenyl ether is more than just a chemical intermediate; it is a foundational platform for innovation. Its synthesis, achievable through robust and well-understood methodologies like the Ullmann condensation and Nucleophilic Aromatic Substitution, provides a reliable supply of the core structure. The true power of the DADPE scaffold, however, lies in the versatility of its twin amino groups, which offer a gateway to near-infinite functionalization possibilities. For the medicinal chemist, understanding the nuances of its synthesis and the logic of its derivatization is paramount to harnessing its full potential in the quest for novel, effective therapeutics.

References

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Diaminodiphenyl Ether (CAS 101-80-4): Properties, Applications, and Safety Guide - Chemical Supplier Unilong [unilongindustry.com]